

# A Spectroscopic Comparison of Methyl 5-acetyl-2-bromobenzoate Derivatives

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## Compound of Interest

Compound Name: *Methyl 5-acetyl-2-bromobenzoate*

Cat. No.: *B595905*

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This guide provides a comparative analysis of the spectroscopic properties of **Methyl 5-acetyl-2-bromobenzoate** and its closely related derivatives. Understanding the distinct spectral features imparted by different functional groups is crucial for researchers, scientists, and professionals in drug development for unambiguous compound identification, reaction monitoring, and quality control. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Methyl 2-bromobenzoate and its amino and hydroxy-acetyl derivatives.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for Methyl 2-bromobenzoate and its derivatives. While a complete experimental dataset for **Methyl 5-acetyl-2-bromobenzoate** is not readily available in the public domain, the data for related compounds provide a strong basis for predicting its spectral characteristics. The presence of the acetyl group at the 5-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Compound	<sup>1</sup> H NMR (δ ppm)	<sup>13</sup> C NMR (δ ppm)	IR (cm <sup>-1</sup> )	Mass Spec (m/z)
Methyl 2-bromobenzoate	Aromatic H: multiplet; Methyl H: singlet (~3.9) [1][2]	Carbonyl C: ~166; Aromatic C: ~122-134; Methyl C: ~52[1]	C=O stretch: ~1730; C-Br stretch: ~650-550	M <sup>+</sup> : 214/216 (due to Br isotopes)[3][4][5] [6]
Methyl 5-amino-2-bromobenzoate	Aromatic H: multiplet; NH <sub>2</sub> : broad singlet; Methyl H: singlet	Aromatic C shifts influenced by NH <sub>2</sub> group	N-H stretch: ~3400-3200; C=O stretch: ~1700	M <sup>+</sup> : 229/231 (due to Br isotopes)[7]
Methyl 5-acetyl-2-hydroxybenzoate	Aromatic H: distinct signals due to substitution pattern; OH: broad singlet; Acetyl H: singlet (~2.5); Methyl Ester H: singlet (~3.9)	Carbonyl (ester): ~170; Carbonyl (acetyl): ~197; Aromatic C: varied shifts; Methyl (acetyl): ~26; Methyl (ester): ~52[8][9]	OH stretch: ~3200 (broad); C=O stretch (ester): ~1680; C=O stretch (acetyl): ~1660	M <sup>+</sup> : 194[8]
Methyl 5-acetyl-2-bromobenzoate (Predicted)	Aromatic H: three distinct signals in the aromatic region; Acetyl H: singlet (~2.6 ppm); Methyl Ester H: singlet (~3.9 ppm)	Carbonyl (ester): ~165; Carbonyl (acetyl): ~196; Aromatic C: shifts influenced by Br and acetyl groups; Methyl (acetyl): ~26; Methyl (ester): ~53	C=O stretch (ester): ~1725; C=O stretch (acetyl): ~1685; C-Br stretch: ~650-550	M <sup>+</sup> : 256/258 (due to Br isotopes)

## Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of these compounds are outlined below. These protocols are general and may require optimization for

specific laboratory conditions.

## Synthesis of Methyl 5-acetyl-2-bromobenzoate Derivatives

A common synthetic route to these derivatives involves the esterification of the corresponding benzoic acid. For instance, Methyl 5-acetyl-2-hydroxybenzoate can be synthesized via the Friedel-Crafts acylation of methyl salicylate.

General Procedure for Fischer Esterification:

- The corresponding benzoic acid derivative (1 equivalent) is dissolved in an excess of methanol, which acts as both solvent and reagent.
- A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
- The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
- The product is purified by column chromatography on silica gel.

## Spectroscopic Analysis

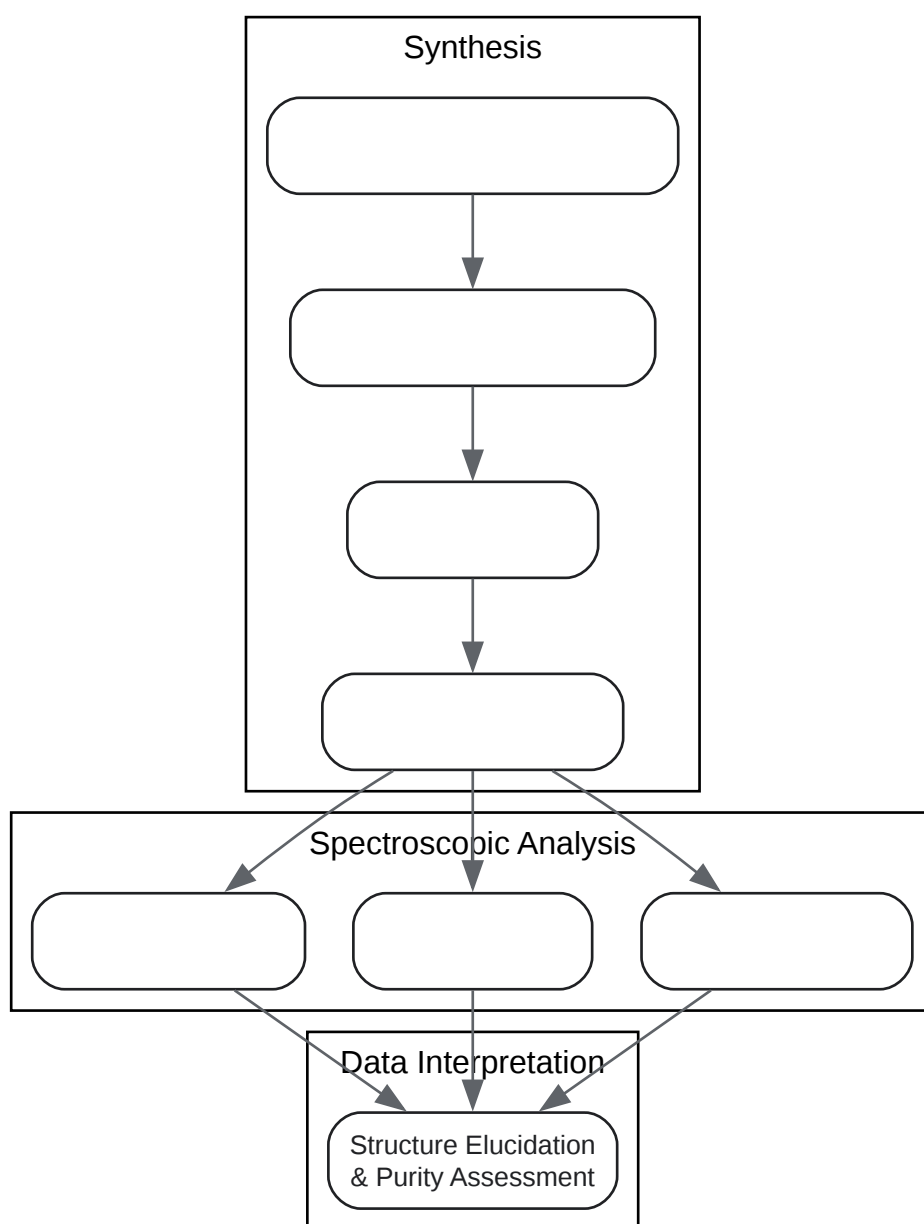
NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.<sup>[10]</sup>

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Methyl 5-acetyl-2-bromobenzoate** derivatives.



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Caption: Synthetic and analytical workflow.

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